molecular formula C21H25N3O3 B7141163 N-[2-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]amino]-2-oxoethyl]-2-methylbenzamide

N-[2-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]amino]-2-oxoethyl]-2-methylbenzamide

Cat. No.: B7141163
M. Wt: 367.4 g/mol
InChI Key: GYICCFZWPQWVGI-UHFFFAOYSA-N
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Description

N-[2-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]amino]-2-oxoethyl]-2-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a methoxyphenyl group, and a benzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]amino]-2-oxoethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-15-7-3-4-8-17(15)21(26)22-13-20(25)23-16-11-12-24(14-16)18-9-5-6-10-19(18)27-2/h3-10,16H,11-14H2,1-2H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYICCFZWPQWVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)NC2CCN(C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]amino]-2-oxoethyl]-2-methylbenzamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the methoxyphenyl group. These intermediates are then coupled through amide bond formation. Common reagents used in these reactions include amines, carboxylic acids, and coupling agents like EDCI or DCC. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]amino]-2-oxoethyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents like halides (e.g., NaCl, NaBr) or organometallic compounds (e.g., Grignard reagents) under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[2-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]amino]-2-oxoethyl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]amino]-2-oxoethyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

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